1-Vinyl-1,2,4-triazole
Overview
Description
1-Vinyl-1,2,4-triazole is a chemical compound with the empirical formula C4H5N3. It is mainly used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers . It has also been reported to be introduced in polysaccharide-based semi-degradable hydrogel to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .
Synthesis Analysis
The synthesis of 1-Vinyl-1,2,4-triazole homopolymer and its nanocomposites with silver nanoparticles has been reported . The radical polymerization of 1-vinyl-1,2,4-triazole (VT) is most commonly carried out using AIBN as an initiator .Molecular Structure Analysis
The molecular structure of 1-Vinyl-1,2,4-triazole has been studied . The monomer binds to metal surfaces via heterocyclic pyridine-like nitrogen, and the distance between near nitrogen to gold is estimated to be 0.25 nm .Chemical Reactions Analysis
The chemical reactions of 1-Vinyl-1,2,4-triazole have been studied . The results indicate that the surface coverage varied depending on the concentration of the monomers .Physical And Chemical Properties Analysis
1-Vinyl-1,2,4-triazole has a number of important properties for practice: high hydrophilicity, solubility in dipolar organic solvents, complexation and quaternization ability, chemical resistance, biocompatibility, and thermal stability .Scientific Research Applications
Preparation of Poly(1-vinyl-1,2,4-triazole) and Its Copolymers
1-Vinyl-1,2,4-triazole is mainly used in the preparation of poly(1-vinyl-1,2,4-triazole) and its copolymers . These polymers possess a whole set of properties important for practice: high hydrophilicity, solubility in dipolar organic solvents, complexation and quaternization ability, chemical resistance, biocompatibility, and thermal stability .
Synthesis of Silver Nanocomposites
Poly(1-vinyl-1,2,4-triazole) and its nanocomposites with silver nanoparticles have been synthesized . These nanocomposites are promising for designing antibacterial and immunomodulatory drugs and systems for the targeted delivery of contrast agents, drugs, modifiers, and biosensors .
Antibacterial and Antitumor Activity
The polymers and nanocomposites of 1-vinyl-1,2,4-triazole have shown antibacterial and antitumor activity . They also have immunomodulatory ability, toxicity, and interaction with body cells .
Creation of Medical Materials
The polymers and nanocomposites of 1-vinyl-1,2,4-triazole have prospects for their use in the development of medical materials . They can effectively stabilize nanoparticles, thereby preventing their aggregation, increase water solubility, and enhance the biological activity of nanocomposites .
Synthesis of Insoluble Polymer Nanocomposites
By thermal treatment of a polymer complex of silver nitrate based on poly-1-vinyl-1,2,4-triazole without the use of an additional reducing agent, new insoluble polymer nanocomposites containing zero-valent Ag 0 silver nanoparticles in the polymeric matrix have been synthesized .
Use in Catalysis and Microelectronics
Silver-containing nanomaterials based on poly-1-vinyl-1,2,4-triazole are promising for use in catalysis, microelectronics, and in the production of effective resistant antibacterial coatings .
Antifungal Activity
1,2,4-Triazole derivatives, which include 1-vinyl-1,2,4-triazole, have a wide spectrum of biological activities, mainly antifungal activity .
Enhancement of Hydrogel Properties
Introduction of 1-vinyl-1,2,4-triazole in polysaccharide-based semi-degradable hydrogel has been reported to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .
Mechanism of Action
- One notable target is the 14-alpha-demethylase enzyme (CYP51) , which plays a crucial role in fungal sterol biosynthesis. VT inhibits this enzyme, disrupting ergosterol production in fungal cells .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
The synthesis and polymerization of vinyl-1,2,4-triazoles have recently gained attention driven by the spectacular development of the copper-catalyzed azide - alkyne cycloaddition, the most widely applied example of the “click” chemistry philosophy . The increasing demand of modern medicine and pharmaceutics for effective biologically active materials contributes to the intensified creation of novel functional polymeric metal-containing nanocomposites promising for designing antibacterial and immunomodulatory drugs and systems for the targeted delivery of contrast agents, drugs, modifiers, and biosensors .
properties
IUPAC Name |
1-ethenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNZCVRYICLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70234-95-6 | |
Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340499 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinyl-1,2,4-triazole | |
CAS RN |
2764-83-2 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key properties of poly(1-vinyl-1,2,4-triazole) (PVT) that make it suitable for various applications?
A1: PVT exhibits several advantageous properties, including:* Water solubility: [] This property makes PVT suitable for applications requiring aqueous processing and biocompatibility. [, , ]* Complex formation: The triazole ring in PVT readily forms complexes with metal ions, allowing for the development of metal-containing polymers and nanocomposites. [, , , , , , ]* Thermal stability: [] PVT demonstrates good thermal stability, making it suitable for high-temperature applications like fuel cells. [, , , ]* Film-forming ability: [] PVT can form thin films, which is crucial for applications in membranes and coatings. [, ]
Q2: How is PVT used in proton-conducting membranes, and what makes it advantageous for this application?
A2: PVT is employed as a base polymer in proton-conducting membranes for fuel cells. [, , , , , ] Its triazole rings can be protonated, facilitating proton transport. Moreover, PVT exhibits good film-forming ability and thermal stability, essential for high-temperature fuel cell operation. [, , ]
Q3: What role does 1-vinyl-1,2,4-triazole play in synthesizing self-healable hydrogels?
A3: 1-Vinyl-1,2,4-triazole can be copolymerized with other monomers, such as N-acryloyl glycinamide, to create supramolecular hydrogels. [] The hydrogen bonding interactions between the triazole rings and other functional groups within the polymer network contribute to the self-healing properties of these hydrogels. []
Q4: How does the incorporation of 1-vinyl-1,2,4-triazole impact the mechanical properties of materials?
A4: Research indicates that incorporating 1-vinyl-1,2,4-triazole can enhance the mechanical properties of materials. For instance, cotton fibers grafted with poly(1-vinyl-1,2,4-triazole) side chains exhibit increased Young’s modulus, indicating improved stiffness and strength. []
Q5: What makes PVT suitable for heavy metal removal from aqueous solutions?
A5: The triazole rings in PVT act as ligands, effectively binding to heavy metal ions like Cd(II), Hg(II), and Pb(II). This property enables the development of PVT-based materials for water treatment and heavy metal remediation. [, ]
Q6: What are the common methods for synthesizing poly(1-vinyl-1,2,4-triazole)?
A6: PVT is typically synthesized via free radical polymerization of 1-vinyl-1,2,4-triazole using initiators like azobisisobutyronitrile (AIBN). [, , , ] Controlled radical polymerization techniques, like Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, can also be employed to achieve controlled molecular weight and narrow dispersity. [, ]
Q7: How can the properties of PVT be further tailored for specific applications?
A7: The properties of PVT can be tailored through copolymerization with other monomers. [, , , , , , , , ] For example, copolymerization with fluoroalkyl methacrylates can introduce hydrophobicity, while copolymerization with vinyl acetate can enhance solubility in organic solvents. [, , ]
Q8: What analytical techniques are commonly used to characterize PVT and its derivatives?
A8: Several techniques are employed to characterize PVT and its derivatives:
- Spectroscopy: FTIR and NMR are used to confirm the polymer structure and composition. [, , , , , ]
- Microscopy: SEM and TEM are utilized to visualize the morphology of PVT-based materials, including the size and distribution of nanoparticles in nanocomposites. [, , , , ]
- Thermal Analysis: TGA and DSC provide information about the thermal stability and glass transition temperature of PVT-based materials. [, , , ]
- Elemental Analysis: This technique helps determine the elemental composition of copolymers, providing insights into their structure. [, , ]
Q9: How are metal nanoparticles incorporated into PVT to form nanocomposites?
A9: Metal nanoparticles can be incorporated into PVT using various methods, including:
- In situ reduction: Metal ions are added to a PVT solution and subsequently reduced to form nanoparticles within the polymer matrix. [, , ]
- One-pot synthesis: Metal ions and the 1-vinyl-1,2,4-triazole monomer are simultaneously subjected to irradiation, leading to the formation of both nanoparticles and the stabilizing PVT matrix. [, ]
Q10: What are the advantages of using PVT as a stabilizing agent for metal nanoparticles?
A10: PVT acts as an effective stabilizing agent for metal nanoparticles due to:
- Coordination ability: The triazole rings in PVT can coordinate with metal atoms on the nanoparticle surface, preventing their aggregation. [, ]
- Water solubility: PVT stabilizes nanoparticles in aqueous solutions, broadening their application potential. [, ]
Q11: What catalytic applications have been explored for PVT-based nanocomposites?
A11: PVT-based nanocomposites have shown promising catalytic activity in reactions like the multicomponent synthesis of 1,2,3-triazoles. [] The catalytic activity is attributed to the synergistic effects between the metal nanoparticles and the supporting PVT matrix. []
Q12: How is computational chemistry employed in understanding the properties and behavior of 1-vinyl-1,2,4-triazole and its polymers?
A12: Computational chemistry plays a significant role in studying 1-vinyl-1,2,4-triazole and its polymers. For example:
- Quantum chemical calculations: These calculations are used to investigate the electronic properties, reactivity, and copolymerization behavior of 1-vinyl-1,2,4-triazole. []
- Molecular dynamics simulations: These simulations provide insights into the structural dynamics, hydrogen bonding interactions, and properties of PVT-based materials. []
- Density functional theory (DFT): This method has been employed to study the interactions between 1-vinyl-1,2,4-triazole-containing polymers and arsenate anions, shedding light on the mechanism of anion adsorption. []
Q13: What are the potential biomedical applications of PVT-based materials?
A13: PVT-based materials have shown promise in various biomedical applications, including:
- Antimicrobial agents: Silver nanoparticles stabilized by PVT demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them attractive for developing new antiseptics and antimicrobial coatings. [, ]
- Drug delivery systems: PVT-based hydrogels with their self-healing and biocompatible properties hold potential for controlled drug delivery applications. []
- Bioimaging: The incorporation of metal nanoparticles, such as gold, into PVT matrices can create materials suitable for bioimaging applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.